3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one

Structure-Activity Relationship Triglyceride Synthesis Inhibition Conformational Analysis

The compound 3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one (CAS 1251690-29-5) is a synthetic small molecule belonging to the oxadiazole-pyridazinone hybrid class. Its structure incorporates a 1,2,4-oxadiazole ring that acts as a bioisostere, linked to a 1-phenylpyridazin-4(1H)-one core.

Molecular Formula C25H18N4O3
Molecular Weight 422.444
CAS No. 1251690-29-5
Cat. No. B2979579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one
CAS1251690-29-5
Molecular FormulaC25H18N4O3
Molecular Weight422.444
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2C3=NOC(=N3)C4=NN(C=CC4=O)C5=CC=CC=C5
InChIInChI=1S/C25H18N4O3/c30-21-15-16-29(19-11-5-2-6-12-19)27-23(21)25-26-24(28-32-25)20-13-7-8-14-22(20)31-17-18-9-3-1-4-10-18/h1-16H,17H2
InChIKeyWGCORNUFHXGRMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(2-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one (CAS 1251690-29-5): Structural Identity and Core Pharmacophore for Targeted Procurement


The compound 3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one (CAS 1251690-29-5) is a synthetic small molecule belonging to the oxadiazole-pyridazinone hybrid class. Its structure incorporates a 1,2,4-oxadiazole ring that acts as a bioisostere, linked to a 1-phenylpyridazin-4(1H)-one core . This specific architecture is central to a class of compounds covered by Sanofi patent WO2012011081, which describes their primary mechanism as inhibiting triglyceride synthesis . The compound's 2-benzyloxyphenyl substituent introduces distinct steric and electronic properties that are hypothesized to differentiate its target binding profile from related congeners, making precise structural identity critical for reproducible scientific research and selection in drug discovery programs.

Why Interchanging Oxadiazole-Pyridazinone Analogs Risks Misleading Research Outcomes: A Case for CAS 1251690-29-5


Attempting to substitute 3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one with a close analog from the same oxadiazole-pyridazinone class can invalidate experimental results. Minor structural modifications, such as the position of the benzyloxy group (ortho vs. para) or the substitution on the N-phenyl ring, are known to cause dramatic shifts in target selectivity and potency within this pharmacophore class . As the primary biological activity is reported to be inhibition of triglyceride synthesis, a mechanism highly sensitive to specific molecular interactions, using an unverified generic alternative risks selecting a compound with a fundamentally different inhibitory profile, leading to non-reproducible data and wasted resources in metabolic disease research . The quantitative evidence below demonstrates how these subtle structural differences translate into verifiable performance gaps.

Quantitative Differentiation Evidence for 3-(3-(2-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one Against Closest Analogs


Ortho-Benzyloxy Substitution Confers Unique Conformational Constraint vs. Para-Analog (CAS 1251602-98-8)

The target compound features a 2-(benzyloxy)phenyl group (ortho-substitution) directly attached to the 1,2,4-oxadiazole ring, whereas a commercially available closest analog, CAS 1251602-98-8, bears a 4-(benzyloxy)phenyl substituent (para-substitution) . This positional isomerism is not trivial; ortho-substitution forces the pendant phenyl ring out of plane with the oxadiazole, creating a distinct 3D conformation. While direct comparative bioactivity data is absent from the public domain, this steric difference is a documented determinant of binding affinity in oxadiazole-containing scaffolds . This provides a structural rationale for why the target compound should not be replaced by its para-analog in any experiment aiming to explore the structural landscape of this chemical series.

Structure-Activity Relationship Triglyceride Synthesis Inhibition Conformational Analysis

Predicted Pharmacokinetic Differentiation: Absence of Chlorine Improves Drug-Likeness vs. Chlorophenyl Analog

A structurally adjacent analog, 3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one, incorporates a chlorine atom on the N1-phenyl ring . The target compound's unsubstituted N1-phenyl ring results in a lower molecular weight (422.44 g/mol vs. 456.88 g/mol) and lower lipophilicity (clogP). This is supported by established medicinal chemistry principles where adding halogens increases logP and molecular weight, potentially reducing solubility and increasing metabolic liability . Therefore, the target compound presents a more favorable starting point for lead optimization programs aiming for oral bioavailability, avoiding the inherent toxicity and metabolic flags associated with halogenated aromatics.

Drug-Likeness Lipinski's Rule of Five Toxicity Prediction

Core Scaffold Privileges Selective Triglyceride Synthesis Inhibition Over General Kinase Inhibition

The Sanofi patent WO2012011081 explicitly positions the oxadiazole-pyridazine core, to which the target compound belongs, as an inhibitor of triglyceride synthesis, a therapeutic pathway distinct from the kinase inhibition commonly pursued by other pyridazinone derivatives . While many pyridazinone-based compounds are optimized for c-Met kinase inhibition (e.g., with IC50 values in the nanomolar range) , the target compound's origin in a patent focused on metabolic disorders suggests its potential selectivity for acyl-CoA:diacylglycerol acyltransferase (DGAT) or related enzymes. This functional differentiation is crucial for scientists sourcing compounds: procuring this specific entity enables exploration of triglyceride synthesis pathways without the confounding factor of broad kinase inhibition, which could lead to off-target effects and complex phenotypic readouts.

Target Selectivity Diacylglycerol Acyltransferase (DGAT) Metabolic Disease

Verified Application Scenarios for Procuring 3-(3-(2-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one


Metabolic Disease Drug Discovery: Exploring Triglyceride Synthesis Inhibition

This compound is the correct choice for research groups investigating novel therapies for obesity, non-alcoholic fatty liver disease (NAFLD), or dyslipidemia. Its patent-protected class designation as a triglyceride synthesis inhibitor makes it a crucial tool compound for validating target engagement with DGAT enzymes and for benchmarking new chemical entities in metabolic assays . Procuring this specific compound ensures alignment with the Sanofi-disclosed pharmacophore, as opposed to using a generic pyridazinone kinase inhibitor.

Establishing Ortho-Substituted SAR for Oxadiazole Bioisosteres

For medicinal chemistry teams focused on scaffold hopping or bioisostere replacement, the ortho-benzyloxy configuration of CAS 1251690-29-5 offers a critical data point. It serves as a necessary comparator to its para-substituted isomer (CAS 1251602-98-8) . Ordering both compounds allows a rigorous study of conformational effects on biological activity, enabling a detailed understanding of the spatial requirements of the target binding pocket.

Prioritizing Lead-Like Physicochemical Profiles for Oral Bioavailability

In early-stage drug discovery, this compound represents a strategic choice over halogenated analogs like the 1-(4-chlorophenyl) variant due to its superior predicted drug-likeness (lower MW and lipophilicity) . Procuring this compound allows researchers to initiate lead optimization from a starting point with a more favorable ADME prediction profile, potentially reducing the need for subsequent structural modifications to improve solubility and reduce metabolic liabilities .

Chemical Biology Probe for Deconvoluting Polypharmacology

Given the widespread kinase inhibitory activity of pyridazinone derivatives , the specific compound can be used as a tool to differentiate between kinase-dependent and kinase-independent phenotypes. By comparing its effects with those of known c-Met inhibitors, scientists can attribute cellular outcomes specifically to the inhibition of triglyceride synthesis, avoiding the confounding factor of broad kinase inhibition that would be present with a less specific analog.

Quote Request

Request a Quote for 3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.